
2-bromo-5-fluorobenzene-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-fluorobenzene-1-carbothioamide (BFBC) is a heterocyclic compound belonging to the class of carbothioamides. It is a colorless liquid with a melting point of -9.2 °C. BFBC has been extensively studied for its potential applications in the fields of chemistry, biochemistry, and medicine. BFBC is a versatile compound with many potential uses in the laboratory, including synthesis of organic compounds, medicinal chemistry, and drug discovery.
Wissenschaftliche Forschungsanwendungen
2-bromo-5-fluorobenzene-1-carbothioamide has been studied for its potential applications in the fields of chemistry, biochemistry, and medicine. In chemistry, this compound has been used in the synthesis of organic compounds, such as dyes and pharmaceuticals. In biochemistry, this compound has been used to study the structure and function of proteins. In medicine, this compound has been studied for its potential to act as an anti-cancer agent, as well as its potential to inhibit the growth of bacteria and fungi.
Wirkmechanismus
The mechanism of action of 2-bromo-5-fluorobenzene-1-carbothioamide is not well understood. However, it is believed that this compound binds to certain proteins and enzymes, which then inhibits their activity. This inhibition of enzyme activity can lead to the inhibition of cell proliferation, which is why this compound has been studied as a potential anti-cancer agent.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, studies have shown that this compound binds to certain proteins and enzymes, which can lead to the inhibition of cell proliferation. This inhibition of cell proliferation can lead to the inhibition of tumor growth, which is why this compound has been studied as a potential anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-bromo-5-fluorobenzene-1-carbothioamide in lab experiments include its low cost, its availability, and its versatility. This compound is a relatively inexpensive compound that is readily available and can be used in a variety of experiments. The main limitation of using this compound in lab experiments is its toxicity. This compound is a highly toxic compound and should be handled with extreme caution.
Zukünftige Richtungen
The potential applications of 2-bromo-5-fluorobenzene-1-carbothioamide are numerous, and there are many possible future directions for research. One possible future direction is to further investigate the mechanism of action of this compound and its potential to act as an anti-cancer agent. Additionally, further research could be conducted to explore the potential of this compound to inhibit the growth of bacteria and fungi. Another potential future direction is to explore the potential of this compound to be used in the synthesis of organic compounds, such as dyes and pharmaceuticals. Additionally, further research could be conducted to investigate the potential of this compound to be used in medicinal chemistry and drug discovery.
Synthesemethoden
2-bromo-5-fluorobenzene-1-carbothioamide can be synthesized using a variety of methods. The most common method is the reaction of 2-bromo-5-fluorobenzene with 1-carbothioamide in the presence of a catalyst, such as zinc chloride. This reaction produces this compound in high yields. Other methods of synthesis include the reaction of 2-bromo-5-fluorobenzene with thioacetic acid in the presence of a catalyst, or the reaction of 2-bromo-5-fluorobenzene with 1-carbothioamide in the presence of an acid catalyst.
Eigenschaften
IUPAC Name |
2-bromo-5-fluorobenzenecarbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNS/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEWRSZKGCJXTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=S)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B6617750.png)
![2-[5-(hydrazinesulfonyl)thiophen-2-yl]acetic acid](/img/structure/B6617758.png)
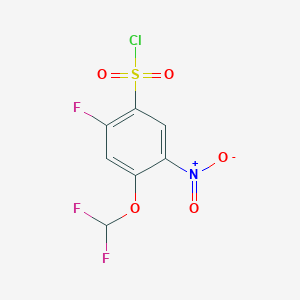
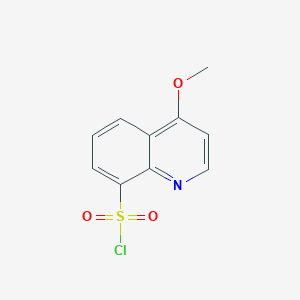
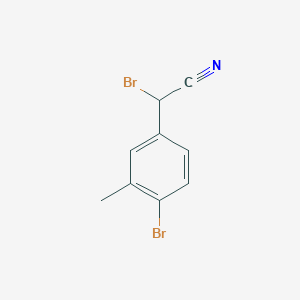
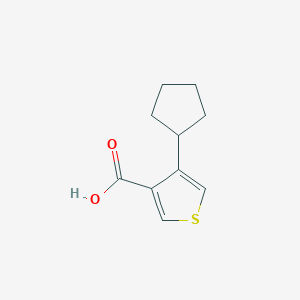
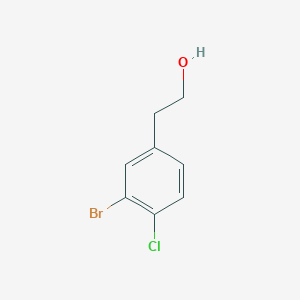
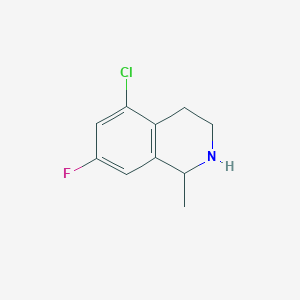

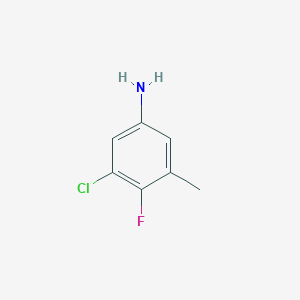
![2-azaspiro[4.4]nonane-1,3,6-trione](/img/structure/B6617842.png)
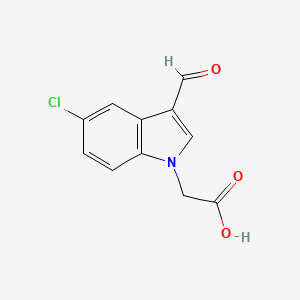
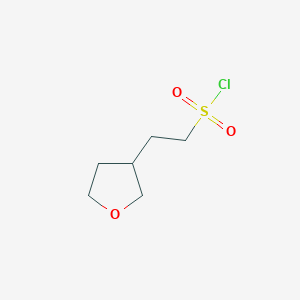
![2-[[(4-Chlorophenyl)methyl]amino]-2-oxoethyl 3,4-dihydro-4-oxo-1-phthalazinecarboxylate](/img/structure/B6617856.png)